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Compound of Interest

Compound Name: Trypanothione

Cat. No.: B15553995 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cloning, expression,

and characterization of Trypanothione Reductase (TR) from Leishmania donovani, the

causative agent of visceral leishmaniasis. TR is a key enzyme in the parasite's unique thiol

metabolism, making it a crucial target for the development of novel anti-leishmanial drugs. The

absence of this enzyme in the mammalian host enhances its appeal as a therapeutic target.

Overview
Trypanothione reductase is an NADPH-dependent flavoprotein oxidoreductase that is central

to the redox defense system of trypanosomatids.[1][2] It catalyzes the reduction of

trypanothione disulfide to its dithiol form, which is essential for protecting the parasite from

oxidative stress.[3] The protocols outlined below describe the heterologous expression of L.

donovani TR in Escherichia coli, a method that allows for the production of large quantities of

the recombinant enzyme for structural, kinetic, and inhibitor screening studies.

Data Summary
Table 1: Kinetic Parameters of Recombinant L. donovani
TR
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Parameter Value Reference

Km (Trypanothione Disulfide) 36 µM - 50 µM [1][4]

Km (NADPH) 9 µM [4]

kcat 18,181 min-1 [1]

kcat/Km
5.0 x 106 M-1s-1 - 6.06 x 106

M-1s-1
[1][4]

Table 2: Expression and Purification of Recombinant L.
donovani TR

Parameter Value Reference

Expression System E. coli BL21 (DE3) [1]

Vector pET series (e.g., pET28b(+))[5]

Fusion Tag
Glutathione S-transferase

(GST)
[1]

Protein Yield ~16 mg/L of bacterial culture [1]

Molecular Weight

(recombinant)
~54.68 kDa [1]

Native Structure Dimeric [1]

Experimental Protocols
Protocol 1: Gene Cloning of L. donovani TR
This protocol describes the amplification and cloning of the complete open reading frame

(ORF) of the TR gene from L. donovani into an expression vector.

Materials:

L. donovani genomic DNA

Forward and reverse primers specific for the TR gene
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High-fidelity DNA polymerase

dNTPs

PCR buffer

pET expression vector (e.g., pET-28a)

Restriction enzymes (corresponding to sites engineered in primers)

T4 DNA ligase

Competent E. coli DH5α cells

LB agar plates with appropriate antibiotic selection

Procedure:

PCR Amplification:

Set up a PCR reaction to amplify the TR ORF from L. donovani genomic DNA using

specific primers. Incorporate restriction sites at the 5' ends of the primers for subsequent

cloning.

Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation,

annealing, and extension, and a final extension step.

Purification of PCR Product:

Run the PCR product on an agarose gel and purify the DNA fragment of the correct size

using a gel extraction kit.

Restriction Digestion:

Digest both the purified PCR product and the pET expression vector with the chosen

restriction enzymes.

Purify the digested vector and insert.
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Ligation:

Ligate the digested TR gene insert into the linearized pET vector using T4 DNA ligase.

Transformation:

Transform the ligation mixture into competent E. coli DH5α cells.

Plate the transformed cells on LB agar plates containing the appropriate antibiotic and

incubate overnight at 37°C.

Colony PCR and Sequencing:

Screen colonies by colony PCR to identify those with the correct insert.

Confirm the sequence and orientation of the cloned TR gene by DNA sequencing.

Protocol 2: Expression and Purification of Recombinant
TR
This protocol details the expression of the recombinant TR in E. coli and its subsequent

purification.

Materials:

E. coli BL21 (DE3) cells harboring the pET-TR expression plasmid

Luria-Bertani (LB) broth with appropriate antibiotic

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM PMSF, 1 mg/ml lysozyme)

Affinity chromatography resin (e.g., Glutathione-Sepharose for GST-tagged protein)

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl)

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM reduced glutathione)
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Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)

SDS-PAGE reagents

Procedure:

Inoculation and Growth:

Inoculate a starter culture of LB broth containing the appropriate antibiotic with a single

colony of E. coli BL21 (DE3) carrying the pET-TR plasmid. Grow overnight at 37°C with

shaking.

The next day, inoculate a larger volume of LB broth with the overnight culture and grow at

37°C with shaking until the OD600 reaches 0.6-0.8.

Induction:

Induce protein expression by adding IPTG to a final concentration of 1 mM.

Continue to grow the culture for 4-16 hours at a lower temperature (e.g., 18-25°C) to

enhance the solubility of the recombinant protein.[6]

Cell Lysis:

Harvest the bacterial cells by centrifugation.

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

Centrifuge the lysate to pellet the cell debris.

Affinity Chromatography:

Apply the supernatant to an equilibrated affinity chromatography column.

Wash the column with wash buffer to remove unbound proteins.

Elute the recombinant TR with elution buffer.

Dialysis and Concentration:
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Dialyze the eluted protein against a suitable buffer to remove the eluting agent and to

prepare the protein for storage or downstream applications.

Concentrate the purified protein using a centrifugal filter unit.

Purity Analysis:

Assess the purity of the recombinant TR by SDS-PAGE.

Protocol 3: Trypanothione Reductase Activity Assay
This colorimetric assay is used to determine the enzymatic activity of TR.[7]

Materials:

Purified recombinant TR

Assay buffer (e.g., 40 mM HEPES pH 7.4, 1 mM EDTA)

NADPH

Trypanothione disulfide (TS2)

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

Microtiter plate reader

Procedure:

Reaction Mixture Preparation:

In a 96-well microtiter plate, prepare a reaction mixture containing the assay buffer,

NADPH, and DTNB.

Enzyme Addition:

Add a known concentration of the purified recombinant TR to initiate the reaction.

Substrate Addition:
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Start the enzymatic reaction by adding TS2.

Measurement:

Monitor the increase in absorbance at 412 nm over time using a microtiter plate reader.

The rate of increase in absorbance is proportional to the TR activity.[7]

Data Analysis:

Calculate the initial reaction velocity and determine the specific activity of the enzyme.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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